molecular formula C8H7NO4S B3061047 1,2-Benzisoxazole-3-methanesulfonic acid CAS No. 342623-49-8

1,2-Benzisoxazole-3-methanesulfonic acid

Cat. No. B3061047
M. Wt: 213.21 g/mol
InChI Key: BNWNQJBNOQDMHB-UHFFFAOYSA-N
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Description

1,2-Benzisoxazole-3-methanesulfonic acid is a benzisoxazole derivative . It is also known as 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt .


Synthesis Analysis

A new process for the preparation of 1,2-benzisoxazole-3-methanesulfonates and 4-oximino-2,3-dihydrobenzoxathiin-2,2-dioxides (sultone oximes) has been described . This process involves the rearrangement of coumarin-4-one oximes to 3-alkyl-1,2-benzisoxazole derivatives . The 1,2-benzisoxazole-3-acetic acids were converted into halogenated compounds, then reacted with various different nucleophiles to generate the compounds .


Molecular Structure Analysis

The molecular formula of 1,2-Benzisoxazole-3-methanesulfonic acid is C8H7NO4S . The molecular weight is 213.21 . The structure of the compound can be represented by the SMILES notation: c1ccc2c(c1)c(no2)CS(=O)(=O)[O-] .


Chemical Reactions Analysis

The compound is an important intermediate for the preparation of zonisamide, an anti-convulsant drug . It is prepared from the rearrangement of coumarin-4-one oximes .


Physical And Chemical Properties Analysis

The compound is a benzisoxazole derivative with a molecular weight of 213.21 . It is also known as 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt .

Scientific Research Applications

Synthesis of Anticonvulsant Drugs

1,2-Benzisoxazole-3-methanesulfonic acid is crucial in synthesizing zonisamide, an anticonvulsant drug. Novel methods have been developed for preparing 1,2-benzisoxazole-3-methanesulfonates, which are key intermediates in zonisamide's production (Arava et al., 2007). Additionally, various synthetic methods have been studied for zonisamide, using 1,2-Benzisoxazole-3-methanesulfonic acid as a starting material, with a focus on improving yield and industrial suitability (Yang Yong-lin, 2010).

Application in Polymer Science

Methanesulfonic acid (MSA), a related compound, is often used as a solvent for high-performance polymers. This application is significant for the development of poly-(p-phenylene-cis-benzobisoxazole) (PBO), aramides, and conducting polymers (Roitman et al., 1994). Understanding the composition and physicochemical properties of MSA is vital due to its hygroscopic nature and the strong effects of water contamination on its properties.

Catalytic Applications

Methanesulfonic acid/SiO2 has been identified as an efficient catalyst mixture for synthesizing 2-substituted aromatic and aliphatic benzothiazoles. This method is notable for its simplicity, the use of diverse and widely available carboxylic acids, and easy handling of reaction conditions (Sharghi & Asemani, 2009).

Pharmaceutical Analysis

In pharmaceutical analysis, 1,2-Benzisoxazole-3-methanesulfonic acid derivatives are significant. For instance, coated monolithic columns dynamically coated with cetylpyridinium chloride have been used for high-speed and efficient separation of zonisamide, its raw material, and intermediates in drug samples (Jing Li et al., 2006).

Neuroprotective Applications

Research has explored the neuroprotective effects of 1,2-benzisoxazole-3-methanesulfonamide-loaded micelles against spinal cord injury. These micelles demonstrated significant protective effects against oxidative stress and cytotoxicity compared to non-formulated drugs (Yong-sheng Zhao et al., 2021).

Safety And Hazards

The compound is classified as having acute oral toxicity (Category 4) according to EU Regulation 1272/2008 and US OSHA 1910.1200 . It is harmful if swallowed . In case of skin contact, the affected area should be washed with soap and water . In case of eye contact, eyes should be rinsed with plenty of water for at least 15 minutes . If swallowed, medical attention should be sought immediately .

properties

IUPAC Name

1,2-benzoxazol-3-ylmethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-14(11,12)5-7-6-3-1-2-4-8(6)13-9-7/h1-4H,5H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWNQJBNOQDMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187831
Record name 1,2-Benzisoxazole-3-methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisoxazole-3-methanesulfonic acid

CAS RN

342623-49-8
Record name 1,2-Benzisoxazole-3-methanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342623498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisoxazole-3-methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BENZISOXAZOLE-3-METHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BSD56MU5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1,2-Benzisoxazole-3-acetic acid (200 g; 1.13 mol) was suspended in 1,4-dioxane (600 mL). The mixture was cooled in an ice-bath and chlorosulfonic acid (82.6 mL, 1.24 mol, 1.1 eq) was added maintaining the internal temperature below 20° C. The mixture was heated to 60-65° C. for 9½ h and cooled to room-temperature. CELITE™ (20 g) was added followed by xylenes (1000 mL) and the mixture was stirred for one hour at room temperature. It was filtered and concentrated. The suspension obtained was heated to 50-60° C. for three hours and then gradually cooled to 0-5° C. and filtered. The precipitate was filtered off under a nitrogen atmosphere and washed with 400 mL 1,4-dioxane/xylenes (v/v=1:9). It was dried at 60° C. for approximately 16 hours in a vacuum oven (≦1 mm Hg) to give 218.14 g crystalline anhydrous 1,2-benzisoxazole-3-methanesulfonic acid (90.6%) with a HPLC purity of 99.4%.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
82.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VR Arava, UBR Siripalli, V Nadkarni… - Beilstein Journal of …, 2007 - beilstein-journals.org
A new process for the preparation of 1, 2-benzisoxazole-3-methanesulfonates and 4-oximino-2, 3-dihydrobenzoxathiin-2, 2-dioxides (sultone oximes) is described. These compounds …
Number of citations: 10 www.beilstein-journals.org
H Uno, M KUROKAWA - Chemical and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
The site of the electrophilic substitution of 1, 2-benzisoxazole-3-acetic acid (1) altered depending on species of electrophiles and reaction conditions. In halogenation, only the α-…
Number of citations: 25 www.jstage.jst.go.jp

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